molecular formula C22H24N2O3S B11093647 6',6'-dimethyl-2-phenyl-2'-thioxo-2,2',3,3',5',6'-hexahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-yl acetate

6',6'-dimethyl-2-phenyl-2'-thioxo-2,2',3,3',5',6'-hexahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-yl acetate

Cat. No.: B11093647
M. Wt: 396.5 g/mol
InChI Key: AYSYGLFCZRLLKZ-UHFFFAOYSA-N
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Description

6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl acetate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl acetate can be achieved through a multi-step process. One common method involves the reaction of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with aryl aldehydes and thiourea in the presence of a catalyst such as zinc ferrite nanocatalyst. The reaction is typically carried out under reflux conditions, leading to the formation of the desired spiro compound .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using eco-friendly and economically viable catalysts. The use of zinc ferrite nanocatalyst not only increases the yield but also makes the process more sustainable. The reaction conditions, including temperature and solvent choice, can be adjusted to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism by which 6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl acetate exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it has been found to inhibit the activity of certain kinases, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-one
  • N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides

Uniqueness

Compared to similar compounds, 6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl acetate stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its diverse range of applications and its potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

(4,4-dimethyl-2'-phenyl-2-sulfanylidenespiro[1,3-diazinane-6,4'-2,3-dihydrochromene]-7'-yl) acetate

InChI

InChI=1S/C22H24N2O3S/c1-14(25)26-16-9-10-17-18(11-16)27-19(15-7-5-4-6-8-15)12-22(17)13-21(2,3)23-20(28)24-22/h4-11,19H,12-13H2,1-3H3,(H2,23,24,28)

InChI Key

AYSYGLFCZRLLKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(CC(O2)C4=CC=CC=C4)CC(NC(=S)N3)(C)C

Origin of Product

United States

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